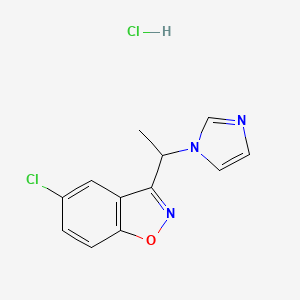

Zoniclezole hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de zoniclézole est un composé de formule moléculaire C12H10ClN3O.ClH et d'un poids moléculaire de 284.141. Il s'agit d'un mélange racémique sans stéréocentre défini. Le chlorhydrate de zoniclézole est connu pour ses propriétés anticonvulsivantes et est en cours de développement en tant qu'agent hydrosoluble pour le traitement de l'épilepsie .

Méthodes De Préparation

La synthèse du chlorhydrate de zoniclézole implique plusieurs étapes. L'une des méthodes consiste à utiliser du n-butyl lithium dans l'hexane, qui est ajouté goutte à goutte à une solution de diisopropylamine dans du tétrahydrofurane anhydre à -40 °C. Cette réaction fait partie d'un processus en plusieurs étapes qui conduit finalement à la formation de chlorhydrate de zoniclézole .

Analyse Des Réactions Chimiques

Le chlorhydrate de zoniclézole subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les ions cyanure).

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Le chlorhydrate de zoniclézole présente plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études sur les agents anticonvulsivants et leurs mécanismes d'action.

Biologie : Le chlorhydrate de zoniclézole est étudié pour ses effets sur les récepteurs du glutamate, en particulier en tant qu'antagoniste des récepteurs du glutamate.

Industrie : Le chlorhydrate de zoniclézole est utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité.

Mécanisme d'action

Le chlorhydrate de zoniclézole exerce ses effets en agissant comme un antagoniste des récepteurs du glutamate. Il inhibe l'action du glutamate, un neurotransmetteur impliqué dans l'excitation des neurones. En bloquant les récepteurs du glutamate, le chlorhydrate de zoniclézole réduit l'excitabilité neuronale et prévient les crises. Le composé a montré une efficacité prolongée à des doses relativement faibles dans les études précliniques .

Mécanisme D'action

Zoniclezole hydrochloride exerts its effects by acting as a glutamate receptor antagonist. It inhibits the action of glutamate, a neurotransmitter involved in the excitation of neurons. By blocking glutamate receptors, this compound reduces neuronal excitability and prevents seizures. The compound has shown prolonged efficacy at relatively low doses in preclinical studies .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de zoniclézole est unique dans sa classe en raison de sa solubilité dans l'eau et de son efficacité prolongée à faibles doses. Les composés similaires comprennent :

Phénytoïne : Un autre anticonvulsivant utilisé pour contrôler les crises.

Carbamazépine : Utilisée pour traiter l'épilepsie et la douleur neuropathique.

Acide valproïque : Utilisée pour traiter l'épilepsie, le trouble bipolaire et les migraines.

Ces composés partagent des propriétés anticonvulsivantes similaires, mais diffèrent par leurs structures chimiques, leurs mécanismes d'action et leurs profils pharmacocinétiques.

Propriétés

Numéro CAS |

121929-46-2 |

|---|---|

Formule moléculaire |

C12H11Cl2N3O |

Poids moléculaire |

284.14 g/mol |

Nom IUPAC |

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole;hydrochloride |

InChI |

InChI=1S/C12H10ClN3O.ClH/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12;/h2-8H,1H3;1H |

Clé InChI |

XGQRATAWGQQGRW-UHFFFAOYSA-N |

SMILES |

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |

SMILES canonique |

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3.Cl |

Synonymes |

5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole CGS 18416A CGS-18416A zoniclezole zoniclezole hydrochloride |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.